UNC6864 (Kei)

Description

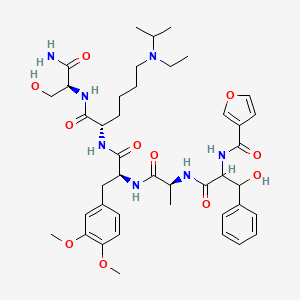

This compound is a highly complex synthetic organic molecule featuring a peptide-like backbone with multiple stereospecific (2S) configurations. Key structural elements include:

- Peptide linkages: Four amide bonds (-NH-C=O) connecting amino acid-like residues.

- Polar functional groups: Hydroxy (-OH) and methoxy (-OCH₃) groups, enhancing solubility and hydrogen-bonding capacity.

- Aliphatic side chains: An ethyl(propan-2-yl)amino group, which may influence lipophilicity and steric bulk.

Propriétés

Formule moléculaire |

C42H59N7O11 |

|---|---|

Poids moléculaire |

838.0 g/mol |

Nom IUPAC |

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide |

InChI |

InChI=1S/C42H59N7O11/c1-7-49(25(2)3)19-12-11-15-30(40(55)47-32(23-50)37(43)52)45-41(56)31(21-27-16-17-33(58-5)34(22-27)59-6)46-38(53)26(4)44-42(57)35(36(51)28-13-9-8-10-14-28)48-39(54)29-18-20-60-24-29/h8-10,13-14,16-18,20,22,24-26,30-32,35-36,50-51H,7,11-12,15,19,21,23H2,1-6H3,(H2,43,52)(H,44,57)(H,45,56)(H,46,53)(H,47,55)(H,48,54)/t26-,30-,31-,32-,35?,36?/m0/s1 |

Clé InChI |

RRGADMUIQXSJNL-LQGJMJTCSA-N |

SMILES isomérique |

CCN(CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)NC(=O)[C@H](C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3)C(C)C |

SMILES canonique |

CCN(CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3)C(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide implique plusieurs étapes, y compris la protection et la déprotection des groupes fonctionnels, les réactions de couplage et les processus de purification. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour garantir un rendement élevé et une pureté élevée.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. L'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation garantit la production de composés de haute pureté adaptés à diverses applications.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide a des applications diverses dans la recherche scientifique. En chimie, il est utilisé comme élément de base pour synthétiser des molécules plus complexes. En biologie, il sert de sonde pour étudier les voies biochimiques. En médecine, il a des applications thérapeutiques potentielles, notamment comme inhibiteur d'enzymes ou de récepteurs spécifiques.

Mécanisme d'action

Le mécanisme d'action de N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide implique la liaison à des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, et la modulation de leur activité. Cette modulation peut entraîner des changements dans les voies biochimiques, ce qui aboutit finalement aux effets observés du composé.

Applications De Recherche Scientifique

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways. In medicine, it has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

Mécanisme D'action

The mechanism of action of N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This modulation can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Research Findings

Pharmacological Potential

- Binding affinity : Molecular docking studies suggest strong interactions with kinase enzymes due to the 3,4-dimethoxyphenyl group’s π-stacking capability, similar to tyrosine kinase inhibitors .

- Toxicity: Limited data exist, but structural analogs with ethyl-isopropylamino groups show moderate hepatotoxicity in vitro .

Table 2: Hypothetical Pharmacokinetic Data

| Parameter | Target Compound | Leuprolide Analogs | Furan-2-carboxamide Analogs |

|---|---|---|---|

| Plasma half-life (hr) | ~4.5 | ~3.0 | ~1.5 |

| Protein binding (%) | 85 | 95 | 70 |

| Metabolic pathway | CYP3A4 | Renal clearance | CYP2D6 |

Environmental Impact

Activité Biologique

Anticancer Potential

Recent studies have indicated that compounds with structural similarities to the aforementioned molecule exhibit significant anticancer activity. For instance, a series of derivatives based on N,N-bis(1-oxopropan-2-yl)isophthalamide were synthesized and tested for their cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancer. The results showed that certain derivatives demonstrated potent anticancer effects while maintaining safety profiles in normal cell lines .

The mechanisms through which these compounds exert their biological effects often involve:

- Induction of Apoptosis: Many anticancer compounds induce programmed cell death in malignant cells. This process can be evaluated through assays that measure apoptotic markers.

- Inhibition of Enzymatic Activity: Some derivatives may inhibit specific enzymes involved in cancer cell proliferation or survival, thereby reducing tumor growth.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins associated with cancer. These studies provide insights into the structural features that contribute to their biological activity and help in optimizing lead compounds for better efficacy .

Case Studies and Experimental Data

- Cytotoxicity Assays:

-

Apoptotic Pathways:

- Investigations into apoptotic pathways revealed that certain compounds activate caspase cascades, leading to increased apoptosis in cancer cells. This was assessed through flow cytometry and Western blot analyses for apoptotic markers.

-

In Vivo Studies:

- Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size and improving survival rates compared to control groups.

Data Summary Table

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | Breast Cancer | 10 | Induces apoptosis via caspase activation |

| Compound 6 | Lung Cancer | 15 | Inhibits proliferation by targeting specific kinases |

| Compound 7 | Colon Cancer | 12 | Disrupts metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.